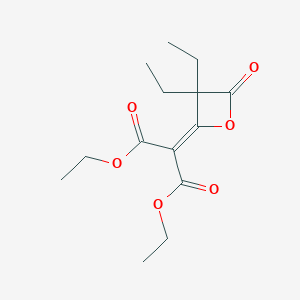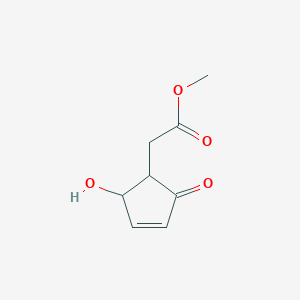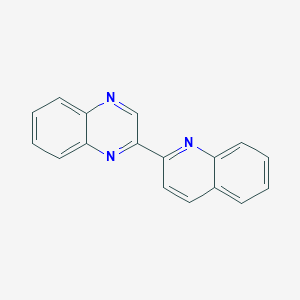
6-Chloro-2-methyl-3-(2-phenyl-1,3-thiazol-4-yl)-4H-1-benzopyran-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Chloro-2-methyl-3-(2-phenyl-1,3-thiazol-4-yl)-4H-1-benzopyran-4-one is a synthetic organic compound that belongs to the class of benzopyran derivatives
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-2-methyl-3-(2-phenyl-1,3-thiazol-4-yl)-4H-1-benzopyran-4-one typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Benzopyran Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Thiazole Ring: The thiazole ring can be introduced via a condensation reaction involving a thioamide and a haloketone.
Chlorination and Methylation: Chlorination and methylation can be carried out using reagents like thionyl chloride and methyl iodide, respectively.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methyl group or the thiazole ring.
Reduction: Reduction reactions could target the carbonyl group in the benzopyran ring.
Substitution: Electrophilic or nucleophilic substitution reactions can occur, especially at the chloro and phenyl positions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Conditions might include the use of strong bases or acids, depending on the nature of the substituent being introduced.
Major Products
The major products of these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating diseases.
Industry: May be used in the development of new materials or as a chemical intermediate in manufacturing processes.
Wirkmechanismus
The mechanism of action of 6-Chloro-2-methyl-3-(2-phenyl-1,3-thiazol-4-yl)-4H-1-benzopyran-4-one would depend on its specific biological activity. Generally, it might interact with molecular targets such as enzymes or receptors, modulating their activity and leading to a therapeutic effect. The pathways involved could include inhibition of enzyme activity, modulation of signal transduction pathways, or interaction with DNA.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Flavonoids: Similar in structure to benzopyran derivatives and known for their antioxidant properties.
Thiazole Derivatives: Compounds containing the thiazole ring, often studied for their biological activities.
Chlorinated Aromatics: Compounds with chloro substituents, which can influence their chemical reactivity and biological activity.
Uniqueness
6-Chloro-2-methyl-3-(2-phenyl-1,3-thiazol-4-yl)-4H-1-benzopyran-4-one is unique due to its specific combination of functional groups, which can confer distinct chemical and biological properties. Its structure allows for diverse chemical modifications, making it a versatile compound for research and development.
Eigenschaften
| 92675-30-4 | |
Molekularformel |
C19H12ClNO2S |
Molekulargewicht |
353.8 g/mol |
IUPAC-Name |
6-chloro-2-methyl-3-(2-phenyl-1,3-thiazol-4-yl)chromen-4-one |
InChI |
InChI=1S/C19H12ClNO2S/c1-11-17(18(22)14-9-13(20)7-8-16(14)23-11)15-10-24-19(21-15)12-5-3-2-4-6-12/h2-10H,1H3 |
InChI-Schlüssel |
IBXKUWAYQLBEBX-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C(=O)C2=C(O1)C=CC(=C2)Cl)C3=CSC(=N3)C4=CC=CC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2,4,10-Trioxatricyclo[3.3.1.1~3,7~]decane-3-carbonyl chloride](/img/structure/B14354144.png)

![2-(Cyclohex-1-en-1-yl)-N-[2-(2,4-dichlorophenyl)propan-2-yl]acetamide](/img/structure/B14354158.png)
